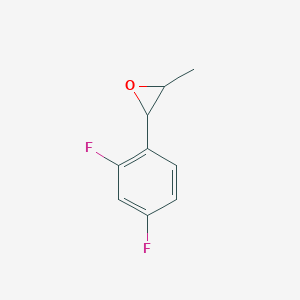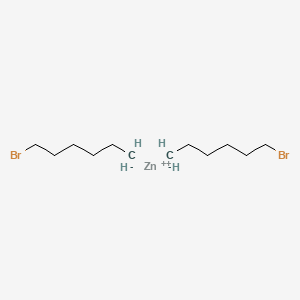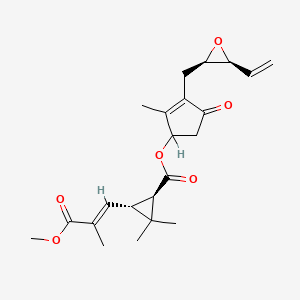
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 1-phenylcyclopropyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-phenylcyclopropyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions usually require low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines, allowing selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound is used in the development of silicon-based drugs and biomaterials. Its unique structure allows for the exploration of silicon’s role in biological systems and the development of novel therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a valuable component in the design of targeted drug delivery vehicles.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
作用機序
The mechanism of action of tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tert-butyl and phenylcyclopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the phenylcyclopropyl group.
tert-Butyldiphenylsilane: Contains two phenyl groups instead of the phenylcyclopropyl group.
Trimethylsilyl compounds: Have three methyl groups attached to the silicon atom.
Uniqueness
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is unique due to the presence of the 1-phenylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
132513-46-3 |
|---|---|
分子式 |
C15H24Si |
分子量 |
232.44 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(1-phenylcyclopropyl)silane |
InChI |
InChI=1S/C15H24Si/c1-14(2,3)16(4,5)15(11-12-15)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChIキー |
OTLSTCXWVWXSAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C1(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)



![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
